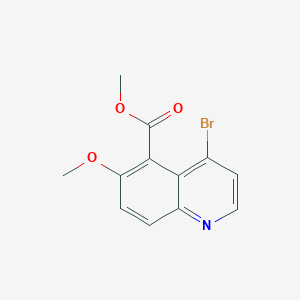

Methyl 4-bromo-6-methoxyquinoline-5-carboxylate

Description

Methyl 4-bromo-6-methoxyquinoline-5-carboxylate is a substituted quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its structure features a quinoline backbone with three key substituents:

- 6-Methoxy: A methoxy group at position 6, providing electron-donating properties.

- 5-Methyl ester: A methyl ester at position 5, offering hydrolytic stability and serving as a synthetic handle for further derivatization.

Quinoline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which enables diverse electronic and steric modifications.

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 4-bromo-6-methoxyquinoline-5-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-16-9-4-3-8-10(7(13)5-6-14-8)11(9)12(15)17-2/h3-6H,1-2H3 |

InChI Key |

FEUPQIFCZKLEKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CN=C2C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-methoxyquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Methyl 4-bromo-6-methoxyquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methoxyquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below contrasts Methyl 4-bromo-6-methoxyquinoline-5-carboxylate with Ethyl 4-chloro-2-methylquinoline-6-carboxylate (), a structurally analogous quinoline derivative:

| Property | This compound | Ethyl 4-chloro-2-methylquinoline-6-carboxylate |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₃ | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 296.12 g/mol | 237.68 g/mol |

| Substituents | 4-Br, 6-OCH₃, 5-COOCH₃ | 4-Cl, 2-CH₃, 6-COOCH₂CH₃ |

| Halogen Type | Bromine (larger atomic radius, weaker C–X bond) | Chlorine (smaller, stronger C–X bond) |

| Ester Group | Methyl ester at position 5 | Ethyl ester at position 6 |

| Electronic Effects | Electron-withdrawing (Br) and donating (OCH₃) | Electron-withdrawing (Cl) and donating (CH₃) |

| Potential Reactivity | Nucleophilic substitution (Br), ester hydrolysis | Nucleophilic substitution (Cl), ester hydrolysis |

Key Observations:

The C–Br bond is weaker than C–Cl, making the target compound more susceptible to nucleophilic substitution.

Substituent Positioning: The 6-methoxy group in the target compound donates electrons to the quinoline ring, activating it for electrophilic substitution at positions ortho/para to the methoxy group. In contrast, the 2-methyl group in the ethyl analog donates electrons locally, influencing regioselectivity in reactions . The methyl ester at position 5 (target) vs. ethyl ester at position 6 (analog) alters steric and solubility profiles. Methyl esters generally exhibit lower lipophilicity than ethyl esters.

Applications :

- Both compounds serve as intermediates for further functionalization. The bromo substituent in the target compound is advantageous for introducing aryl/alkyl groups via cross-coupling, while the chloro analog may require harsher conditions for similar transformations.

Broader Context of Quinoline Derivatives

- Nitro vs. Methoxy Groups : A compound like 5-Bromo-4-nitro-1H-indazole () highlights how nitro groups (strong electron-withdrawing) contrast with methoxy groups, drastically altering electronic properties and reactivity.

- Heterocyclic Variations: Indoles (e.g., 2,3,6-Trimethyl-5-nitro-1H-indole, ) and triazoles () differ in aromatic stability and hydrogen-bonding capacity, underscoring the uniqueness of quinoline’s nitrogen-containing framework.

Biological Activity

Methyl 4-bromo-6-methoxyquinoline-5-carboxylate (C12H10BrNO3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with similar compounds.

Structural Characteristics

This compound is characterized by:

- A quinoline core that is known for its diverse biological properties.

- A bromine atom at the 4-position and a methoxy group at the 6-position, which influence its reactivity and binding affinity to various biological targets.

- A carboxylate moiety that may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer proliferation and microbial resistance.

- DNA Interaction : The structural components allow it to interfere with DNA replication, an essential mechanism for anticancer activity.

- P-Glycoprotein Modulation : Similar quinoline derivatives have shown the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for further research in infectious disease treatment. Key findings include:

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 4.69 - 22.9 |

| S. aureus | 5.64 - 77.38 |

| Bacillus subtilis | 8.33 - 23.15 |

- Antifungal Activity : The compound also shows antifungal properties against strains like Candida albicans, with MIC values indicating moderate effectiveness .

Anticancer Potential

Research indicates that this compound may possess anticancer properties through its ability to modulate cell signaling pathways and inhibit tumor growth. Studies involving similar quinoline derivatives have shown that structural modifications can significantly enhance their cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Methyl 4-bromo-6-methoxypicolinate | Contains a pyridine ring | Different ring structure affects reactivity |

| Methyl 6-bromo-4-methoxyquinoline | Bromine and methoxy groups at different positions | Variation in position alters biological activity |

| Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | Contains additional chlorine atoms | Unique halogen combination influences chemical properties |

These comparisons highlight how variations in structure can lead to differences in biological activity, underscoring the importance of molecular design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.